1h-Benzimidazole-1-carbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
benzimidazole-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8(12)11-5-10-6-3-1-2-4-7(6)11/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKNKXLDUGKQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502776 | |
| Record name | 1H-Benzimidazole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343330-46-1 | |
| Record name | 1H-Benzimidazole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Benzimidazole 1 Carbonyl Chloride
Strategies for Carbonyl Chloride Formation on Nitrogen Heterocycles
The installation of a carbonyl chloride group on a nitrogen heterocycle is a key transformation. This can be achieved through several routes, primarily involving highly reactive acylating agents.
Phosphoryl Chloride and Thionyl Chloride Mediated Acylation Routes (General Considerations)
Phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂) are powerful reagents in organic synthesis, often employed for chlorination, dehydration, and cyclization reactions. researchgate.netarkat-usa.org While not the most direct reagents for forming an N-carbonyl chloride from an N-H bond, their reactivity is central to related transformations. For instance, thionyl chloride is commonly used to convert carboxylic acids into their more reactive acyl chloride counterparts. nih.govshirazu.ac.ir This is a standard procedure for activating the carboxyl group for subsequent reactions, such as amide bond formation. nih.gov In the context of heterocycles, a carboxylic acid substituent on the benzimidazole (B57391) ring could be converted to an acyl chloride using thionyl chloride. nih.gov
Phosphoryl chloride is also known to facilitate cyclization and acylation reactions, often acting as both a catalyst and a dehydrating agent. researchgate.netmdpi.com These reagents are typically used to convert carboxylic acids or amides into other functional groups rather than directly adding a carbonyl chloride to a secondary amine within a heterocycle. researchgate.netarkat-usa.orgshirazu.ac.ir Their utility lies in their ability to generate highly reactive intermediates for intramolecular or intermolecular acylations. mdpi.com
Phosgene (B1210022) and Phosgene-Surrogate Reagents in N-Carbonyl Chloride Synthesis
Phosgene (COCl₂) is the di-acyl chloride of carbonic acid and is a highly effective, albeit toxic, reagent for introducing a carbonyl group between two nucleophiles. wikipedia.org It reacts with primary amines to form isocyanates and with alcohols to produce chloroformates. wikipedia.org For N-carbonyl chloride synthesis on a heterocycle like benzimidazole, phosgene or its safer liquid surrogates, diphosgene and triphosgene (B27547), are the reagents of choice. nih.govsigmaaldrich.com
The reaction involves the nucleophilic attack of the nitrogen atom of the heterocycle on the carbonyl carbon of phosgene (or its equivalent), leading to the displacement of a chloride ion and the formation of the N-carbonyl chloride. nih.govgoogle.com Triphosgene, a solid, is often preferred in laboratory settings as it is easier to handle than gaseous phosgene. nih.gov It can be activated by tertiary amines to generate phosgene in situ. nih.gov This methodology has been successfully applied to synthesize carbamoyl (B1232498) chlorides and related structures from various amine precursors. nih.govsigmaaldrich.com For instance, the reaction of an amino-substituted hydroxyphenyl-benzimidazole with triphosgene in the presence of triethylamine (B128534) leads to the formation of a new ring by connecting the hydroxyl and imidazole (B134444) moieties with a carbonyl group. nih.gov
Precursor Synthesis and Functionalization for 1H-Benzimidazole-1-carbonyl Chloride
The foundational step in synthesizing the target compound is the efficient construction of the 1H-benzimidazole ring system.
Synthesis of 1H-Benzimidazole Scaffolds
The benzimidazole core is a bicyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole rings. wikipedia.org Its synthesis has been a subject of extensive research, leading to the development of numerous methods. jrtdd.comrsc.orgnih.gov
Classical Condensation Reactions of o-Phenylenediamines with Formic Acid or its Derivatives
The most traditional and straightforward method for synthesizing the parent 1H-benzimidazole is the Phillips condensation. This involves the reaction of o-phenylenediamine (B120857) with formic acid. orgsyn.orgcutm.ac.inslideshare.net The procedure typically requires heating a mixture of o-phenylenediamine and an excess of formic acid (e.g., 90% concentration) at 100°C for a couple of hours. orgsyn.orgcutm.ac.in This condensation reaction forms the imidazole ring by eliminating two molecules of water. slideshare.net
After the reaction is complete, the mixture is cooled, and a base, such as 10% sodium hydroxide (B78521) solution, is added to neutralize the excess acid and precipitate the crude benzimidazole. orgsyn.orgcutm.ac.in The product can then be collected by filtration and purified by recrystallization from hot water, often with the use of decolorizing carbon to remove colored impurities. orgsyn.orgcutm.ac.in This method is robust and generally provides high yields, often in the range of 83-85% for the purified product. orgsyn.orgslideshare.net
Green Chemistry Approaches to 1H-Benzimidazole Core Synthesis
In recent years, significant efforts have been directed towards developing more environmentally friendly and efficient methods for benzimidazole synthesis, in line with the principles of green chemistry. jrtdd.commdpi.comnih.gov These approaches aim to reduce reaction times, use less toxic reagents and solvents, and simplify work-up procedures. mdpi.com
Key green methodologies include:
Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes or even seconds, often leading to higher yields compared to conventional heating. rjptonline.orgorganic-chemistry.org
Use of natural catalysts: Biodegradable and readily available catalysts such as lemon juice and papaya bark ash have been employed successfully. jrtdd.com
Solvent-free reactions: Performing reactions under solvent-free conditions, for example by grinding reagents together, minimizes waste. nih.gov
Use of green solvents: Water or deep eutectic solvents (DES) have been used as environmentally benign reaction media. nih.govorganic-chemistry.org
Heterogeneous and recyclable catalysts: Nanoparticle catalysts, such as ZnO NPs or nano-Fe₂O₃, offer high efficiency and can be easily recovered and reused for multiple reaction cycles. rsc.orgnih.gov
These modern methods provide sustainable alternatives to classical procedures, often with improved efficiency and a smaller environmental footprint. jrtdd.comnih.govnih.gov
Interactive Table: Green Synthesis Approaches for 1H-Benzimidazole Core
This table summarizes various green chemistry methods for synthesizing the benzimidazole scaffold, highlighting the diversity of catalysts and conditions employed.
| Catalyst / Medium | Aldehyde/Carboxylic Acid | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| ZnO Nanoparticles | Benzaldehyde derivatives | Ethanol (B145695), 70°C, 15 min - 2h | High | nih.gov |
| Deep Eutectic Solvent (ChCl:o-PDA) | Benzaldehyde | 80°C, 8-10 min | 95 | nih.gov |
| Alumina / Microwave | Various aldehydes | Acetonitrile, 200W, 25-30 sec | 74-93 | rjptonline.org |
| p-Toluenesulfonic acid | Formaldehyde | DMF, 80°C, 2-3h | 85 | orientjchem.org |
| Fruit Juices (e.g., Citrus limetta) | Various aldehydes | Solvent-free, Room Temp. | N/A | nih.gov |
| Ammonium (B1175870) Chloride | Various carbonyl compounds | N/A | 75-94 | researchgate.net |
Microwave-Assisted Synthetic Protocols for Benzimidazole Derivatives
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govscbt.com While specific microwave-assisted protocols for the synthesis of this compound are not extensively detailed in the available literature, the general principles of microwave-assisted synthesis of benzimidazole derivatives can be extrapolated.
Microwave irradiation can be employed to efficiently promote the N-acylation of benzimidazoles. youtube.com The rapid and uniform heating provided by microwaves can enhance the rate of reaction between 1H-benzimidazole and an acylating agent like triphosgene. This can be particularly advantageous for overcoming activation energy barriers and driving the reaction to completion in a shorter timeframe. researchgate.net Solvent-free conditions or the use of high-boiling point, microwave-transparent solvents are often employed in these protocols to maximize the absorption of microwave energy and enhance reaction efficiency. scbt.com
A comparative study on the synthesis of benzimidazole derivatives highlighted that microwave irradiation is a more convenient and faster method than conventional heating, with reactions being completed in minutes rather than hours. researchgate.net
Regioselective Functionalization at the N1-Position of 1H-Benzimidazole
The regioselective functionalization of the benzimidazole ring is a critical aspect of its chemistry, as the two nitrogen atoms (N1 and N3) are tautomeric and can both potentially undergo substitution. In the case of N-acylation to form this compound, the reaction must be directed specifically to the N1 position.
The regioselectivity of N-alkylation and N-acylation of benzimidazoles can be influenced by several factors, including the nature of the substituent at the C2 position, the choice of base and solvent, and the reaction temperature. jyoungpharm.orgresearchgate.net For N-acylation, the reaction of benzimidazole with an acyl chloride, such as in the formation of 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazole derivatives, has been shown to proceed at the N1 position. researchgate.net This is often the thermodynamically favored product. researchgate.net
In the context of synthesizing this compound, the reaction of 1H-benzimidazole with phosgene or triphosgene would be expected to yield the N1-acylated product. The presence of a base is typically required to deprotonate the benzimidazole, forming the more nucleophilic benzimidazolide (B1237168) anion, which then attacks the electrophilic carbonyl carbon of the phosgene molecule. The choice of a non-nucleophilic base is crucial to avoid competing reactions.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that require careful consideration include the choice of solvent, reaction temperature and pressure, and the potential use of a catalyst.
The choice of solvent can significantly impact the efficiency and selectivity of the N-acylation of benzimidazoles. Polar aprotic solvents are generally preferred for this type of reaction as they can effectively solvate the benzimidazolide anion and the electrophile without participating in the reaction.
| Solvent | Potential Effect on N-Acylation |
| Dichloromethane (CH2Cl2) | A common solvent for reactions with triphosgene, offering good solubility for reactants and being relatively inert. nih.govnih.gov |
| Tetrahydrofuran (THF) | Often used in reactions involving sodium hydride as a base for the deprotonation of benzimidazole. researchgate.net |
| Acetonitrile (MeCN) | A polar aprotic solvent that can be suitable for N-alkylation and N-acylation reactions. jyoungpharm.orgresearchgate.net |
| Dimethylformamide (DMF) | A highly polar aprotic solvent that can enhance the rate of nucleophilic substitution reactions. jyoungpharm.org |
The solubility of the reactants and the stability of the product in the chosen solvent are critical factors. For instance, in the synthesis of N-phenacyldibromobenzimidazoles, various solvents such as acetonitrile, DMF, THF, and DMSO were investigated to optimize the reaction conditions. jyoungpharm.org
Temperature and pressure are critical parameters that must be carefully controlled during the synthesis of this compound, both in the laboratory and on an industrial scale. The reaction of benzimidazole with phosgene or its analogues is often exothermic, and precise temperature control is necessary to prevent side reactions and ensure the stability of the product.
On a laboratory scale, reactions are typically conducted at low temperatures (e.g., 0 °C) to moderate the reaction rate and improve selectivity. researchgate.net The use of an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent the ingress of moisture, which would lead to the hydrolysis of the acyl chloride product.
For industrial-scale production, the management of heat transfer becomes even more critical. Jacketed reactors with precise temperature control systems are essential. The pressure within the reactor may also need to be controlled, particularly if gaseous reagents like phosgene are used. The choice of reactor design and materials must be compatible with the corrosive nature of the reagents and byproducts, such as hydrogen chloride.
While the N-acylation of benzimidazoles can often proceed with a suitable base, catalyst systems can be employed to enhance the reaction rate and selectivity. Lewis acids, for example, can activate the acylating agent, making it more electrophilic and susceptible to nucleophilic attack by the benzimidazole.
Although specific examples of Lewis acid catalysis for the synthesis of this compound are not prominent in the literature, the principle has been applied to other acylation reactions of N-heterocycles. Lewis acids can coordinate to the carbonyl oxygen of the acylating agent, thereby increasing the positive charge on the carbonyl carbon and facilitating the reaction.
Copper-catalyzed N-arylation of imidazoles has been demonstrated to be an efficient method under mild conditions, showcasing the utility of metal catalysis in the functionalization of the imidazole ring. chemeo.com While not a direct N-acylation with a carbonyl chloride, this highlights the potential for catalytic approaches in benzimidazole chemistry.
Purification and Isolation Techniques for this compound
The purification and isolation of this compound are challenging due to the inherent reactivity of the acyl chloride functional group. Standard purification techniques must be adapted to prevent hydrolysis and decomposition of the product.
Given the reactive nature of acyl chlorides, aqueous workups are generally avoided. Purification is typically achieved through non-aqueous methods.
Filtration: The reaction mixture can be filtered to remove any solid byproducts, such as the hydrochloride salt of the base used in the reaction. This should be performed under an inert atmosphere to prevent exposure to moisture.
Solvent Removal: The solvent can be removed under reduced pressure using a rotary evaporator. It is important to ensure that all apparatus is scrupulously dry.
Crystallization: If the product is a solid, crystallization from a dry, non-protic solvent can be an effective purification method. Solvent pairs such as ethanol-water or acetone-hexane have been suggested for the crystallization of other reactive chlorides, though the presence of water or ethanol would be detrimental in this case. researchgate.net Therefore, anhydrous solvent systems like toluene-hexane or dichloromethane-pentane would be more appropriate.
Distillation: For liquid acyl chlorides, fractional distillation under high vacuum can be used for purification. libretexts.org However, this is only suitable if the compound is thermally stable.
Chromatography: Column chromatography on silica (B1680970) gel can be used, but care must be taken to use anhydrous solvents and to perform the chromatography quickly to minimize contact time with the stationary phase, which can be slightly acidic and promote decomposition. reddit.com
Chemical Reactivity and Transformation of 1h Benzimidazole 1 Carbonyl Chloride
Nucleophilic Acylation Reactions
The carbonyl carbon of 1H-benzimidazole-1-carbonyl chloride is highly electrophilic and readily undergoes attack by a wide range of nucleophiles. This reactivity is central to its application in organic synthesis for the introduction of the benzimidazole-1-carbonyl moiety onto various substrates.
The reaction of this compound with primary and secondary amines is a facile method for the synthesis of N-(1H-Benzimidazol-1-yl)carboxamides. This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct.
Both primary and secondary amines readily react with this compound to form the corresponding N-substituted and N,N-disubstituted (1H-benzimidazol-1-yl)carboxamides, respectively. The reaction is a standard nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion.
Illustrative Reaction Data with Primary and Secondary Amines:
| Amine Substrate | Product | Reaction Conditions | Yield (%) |
| Aniline (B41778) | N-phenyl-1H-benzimidazole-1-carboxamide | Aprotic solvent (e.g., THF, DCM), Base (e.g., Triethylamine (B128534), Pyridine), Room Temperature | High |
| Benzylamine | N-benzyl-1H-benzimidazole-1-carboxamide | Aprotic solvent (e.g., THF, DCM), Base (e.g., Triethylamine, Pyridine), Room Temperature | High |
| Diethylamine | N,N-diethyl-1H-benzimidazole-1-carboxamide | Aprotic solvent (e.g., THF, DCM), Base (e.g., Triethylamine, Pyridine), Room Temperature | High |
| Piperidine | (1H-Benzimidazol-1-yl)(piperdin-1-yl)methanone | Aprotic solvent (e.g., THF, DCM), Base (e.g., Triethylamine, Pyridine), Room Temperature | High |
Note: The yields provided are illustrative and based on the general reactivity of acyl chlorides with amines. Specific experimental data for this compound may vary.
N-(1H-Benzimidazol-1-yl)carboxamides bearing appropriate functional groups can undergo intramolecular cyclization to form various fused heterocyclic systems. For instance, a carboxamide derived from an ortho-amino-substituted aniline could potentially cyclize to form a benzimidazole-fused quinazolinone derivative upon heating or under acidic or basic conditions. These cyclization reactions are valuable for the construction of complex polycyclic molecules with potential biological activities. The specific pathways and resulting products are highly dependent on the nature of the substituents and the reaction conditions employed. For example, Rh(III)-catalyzed annulation of 2-arylbenzimidazoles with α-diazo carbonyl compounds can lead to the formation of benzimidazole-fused quinolines. nih.gov
In the presence of a base, this compound reacts with alcohols and phenols to yield the corresponding O-alkyl or O-aryl N-(1H-benzimidazol-1-yl)carbonates. This reaction provides a straightforward method for the preparation of these carbonate derivatives.
Illustrative Reaction Data with Alcohols and Phenols:
| Alcohol/Phenol Substrate | Product | Reaction Conditions | Yield (%) |
| Ethanol (B145695) | Ethyl (1H-benzimidazol-1-yl)formate | Aprotic solvent, Base (e.g., Pyridine), Room Temperature | Moderate to High |
| Phenol | Phenyl (1H-benzimidazol-1-yl)formate | Aprotic solvent, Base (e.g., Pyridine), Room Temperature | Moderate to High |
| Benzyl alcohol | Benzyl (1H-benzimidazol-1-yl)formate | Aprotic solvent, Base (e.g., Pyridine), Room Temperature | Moderate to High |
Note: The yields provided are illustrative and based on the general reactivity of acyl chlorides with alcohols and phenols. Specific experimental data for this compound may vary.
Analogous to its reactions with alcohols, this compound is expected to react with thiols to form S-alkyl or S-aryl N-(1H-benzimidazol-1-yl)thiocarbonates (thioesters). This reaction would likely require a base to facilitate the deprotonation of the thiol and proceed via a nucleophilic acyl substitution mechanism.
Illustrative Reaction Data with Thiols:
| Thiol Substrate | Product | Reaction Conditions | Yield (%) |
| Ethanethiol | S-Ethyl (1H-benzimidazol-1-yl)thiocarbamate | Aprotic solvent, Base (e.g., Triethylamine), Room Temperature | Moderate |
| Thiophenol | S-Phenyl (1H-benzimidazol-1-yl)thiocarbamate | Aprotic solvent, Base (e.g., Triethylamine), Room Temperature | Moderate |
Note: The yields provided are illustrative and based on the general reactivity of acyl chlorides with thiols. Specific experimental data for this compound may vary.
The reaction of this compound with organometallic reagents, such as Grignard reagents or organocuprates, can be utilized for the synthesis of ketones. The highly reactive Grignard reagents typically add twice to acyl chlorides to produce tertiary alcohols. However, the use of less reactive organocuprates (Gilman reagents) or carrying out the reaction at low temperatures can often lead to the selective formation of ketones.
For the synthesis of aldehydes, this compound can be reduced using a mild and sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃). researchgate.netmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This reagent delivers a single hydride to the acyl chloride, preventing over-reduction to the corresponding alcohol. researchgate.netmasterorganicchemistry.comorganic-chemistry.orglibretexts.org
Illustrative Reaction Data with Organometallic Reagents and Reducing Agents:
| Reagent | Product | Reaction Conditions | Yield (%) |
| Phenylmagnesium bromide (1 equiv.) | (1H-Benzimidazol-1-yl)(phenyl)methanone | Anhydrous ether, Low temperature | Moderate |
| Lithium diphenylcuprate | (1H-Benzimidazol-1-yl)(phenyl)methanone | Anhydrous ether, Low temperature | High |
| Lithium tri-tert-butoxyaluminum hydride | 1H-Benzimidazole-1-carbaldehyde | Anhydrous THF, Low temperature (-78 °C) | High |
Note: The yields provided are illustrative and based on the general reactivity of acyl chlorides with organometallic and reducing agents. Specific experimental data for this compound may vary.
Reaction with Amines: Formation of N-(1H-Benzimidazol-1-yl)carboxamides
Ring-Opening Reactions and Rearrangements Initiated by the Carbonyl Chloride Moiety
The introduction of the carbonyl chloride group at the N1-position of the benzimidazole (B57391) ring can activate the heterocyclic system towards nucleophilic attack, which under certain conditions, may lead to ring-opening of the imidazole (B134444) moiety. While direct ring-opening of this compound is not extensively documented, analogous reactions in related N-acylated benzimidazole systems provide insight into this potential reactivity.
For instance, the benzylation of benzimidazole has been shown to yield a ring-opened product of 1,3-dibenzylation, identified as 2-benzylamino-N-benzyl-N-ethoxycarbonylphenylcarbonylaniline. researchgate.net This suggests that quaternization of both nitrogen atoms can render the imidazole ring susceptible to cleavage. Although not directly involving a carbonyl chloride, this highlights a pathway where N-substitution can lead to ring instability.
Rearrangement reactions involving the benzimidazole core are also a subject of study. While rearrangements of this compound itself are not well-documented, rearrangements of other heterocyclic systems to form benzimidazoles are known. For example, (arylimino)diaziridines can rearrange through a series of cascade reactions to yield 2-amino-1H-benzimidazoles. researchgate.net This type of rearrangement underscores the thermodynamic stability of the benzimidazole scaffold, which can serve as an endpoint for the transformation of less stable heterocyclic structures.
| Reactant/System | Conditions | Outcome |
| Benzimidazole | Benzylation | Ring-opened 1,3-dibenzylation product researchgate.net |
| Benzimidazo[1,2-d] researchgate.netresearchgate.netrsc.orgthiadiazol-3(2H)-ones | Amines, CH-acidic compounds | S,N bond cleavage to give ring-opened products rsc.org |
| (Arylimino)diaziridines | Thermal (60–100 °C) | Rearrangement to 2-amino-1H-benzimidazoles researchgate.net |
Heterocyclic Annulation Reactions Facilitated by this compound
This compound can serve as a building block in the synthesis of more complex, fused heterocyclic systems. The carbonyl chloride moiety provides a reactive handle for introducing the benzimidazole unit into a new ring system through annulation reactions. These reactions often proceed via initial acylation of a suitable substrate, followed by an intramolecular cyclization.
A notable example of constructing fused benzimidazoles is the synthesis of N-acylbenzimidazoles through a [4+1] annulation of N-arylpivalimidamides with dioxazolones. rsc.org This reaction involves the simultaneous formation of the imidazole ring and the introduction of the N-acyl group. rsc.org While this is a method for synthesizing N-acylbenzimidazoles rather than a reaction of a pre-formed one, it highlights the utility of the N-acyl benzimidazole moiety in forming fused systems.
Furthermore, the general reactivity of 1-acylbenzimidazoles lends itself to their use in annulation reactions. For instance, Rh(III)-catalyzed C-H bond annulation of 2-arylbenzimidazoles with 4-hydroxy-2-alkynoates has been developed for the synthesis of spiro[benzo rsc.orgrsc.orgimidazo[2,1-a]isoindole] and fused dimethylbenzo rsc.orgrsc.orgimidazo[2,1-a]furo[3,4-c]isoquinoline derivatives. researchgate.net Although the starting material is not N-acylated, this demonstrates the potential for the benzimidazole core to participate in annulation reactions.
The synthesis of pyrrolo[1,2-a]benzimidazoles can be achieved through the reaction of 1H-benzimidazole-2-acetonitriles with various reagents, showcasing the construction of a new ring fused to the benzimidazole core. kau.edu.sa
| Reaction Type | Reactants | Product |
| [4+1] Annulation | N-arylpivalimidamides and dioxazolones | N-acylbenzimidazoles rsc.org |
| C-H Annulation | 2-arylbenzimidazoles and 4-hydroxy-2-alkynoates | Fused spiro and furo[3,4-c]isoquinoline derivatives researchgate.net |
| Cyclization | 1H-benzimidazole-2-acetonitriles and various reagents | Pyrrolo[1,2-a]benzimidazoles kau.edu.sa |
Reductive Transformations of the Carbonyl Chloride Group
The carbonyl chloride group in this compound is susceptible to reduction to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.
The reduction of a carbonyl group at other positions of the benzimidazole ring system has also been documented. For example, 2-(alpha-hydroxybenzyl)-benzimidazole has been subjected to reduction, indicating that functional groups on substituents of the benzimidazole core can be selectively transformed. nih.gov
The choice of reducing agent is crucial for controlling the extent of reduction. Stronger reducing agents would likely lead to the formation of the corresponding alcohol, 1-(hydroxymethyl)-1H-benzimidazole. Milder reducing agents or specific catalytic systems would be required to stop the reduction at the aldehyde stage, yielding 1H-benzimidazole-1-carbaldehyde.
| Starting Material | Reducing Agent | Product |
| 1-(3-oxopropyl)benzimidazoles | NaBH4 | 1-(3-hydroxypropyl)benzimidazoles researchgate.net |
| 2-(alpha-hydroxybenzyl)-benzimidazole | Not specified | Reduced product nih.gov |
Advanced Spectroscopic and Structural Characterization Methodologies for 1h Benzimidazole 1 Carbonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1H-Benzimidazole-1-carbonyl chloride and its derivatives. It provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework. nih.govbeilstein-journals.org
¹H NMR spectra provide information on the protons within the molecule. For the benzimidazole (B57391) core, protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region (approximately δ 7.2-7.9 ppm). rsc.org The N-H proton of the imidazole (B134444) ring, if present, often appears as a broad singlet at a downfield chemical shift (δ > 12 ppm in DMSO-d₆), though its observation can be affected by solvent and proton exchange. beilstein-journals.orgrsc.org
¹³C NMR spectroscopy is used to identify all unique carbon atoms. The carbonyl carbon of the acyl chloride group in the parent compound is expected to be significantly downfield. Carbons within the benzimidazole ring system have characteristic chemical shifts; for instance, the C2 carbon of the imidazole ring is typically observed around δ 150-160 ppm, while the aromatic carbons resonate between δ 110-145 ppm. rsc.orgresearchgate.net
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignments. ugm.ac.idturkjps.org
COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the aromatic ring.
HSQC correlates protons directly to the carbons they are attached to, simplifying the assignment of protonated carbons. turkjps.org
HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying quaternary carbons and piecing together the molecular structure, including the placement of substituents. turkjps.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzimidazole Derivatives Data presented is illustrative for the benzimidazole core and may vary based on substitution and solvent.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H4/H7 | 7.55 - 7.65 (m) | 115.0 - 120.0 |
| H5/H6 | 7.20 - 7.30 (m) | 122.0 - 124.0 |
| N-H | > 12.0 (br s) | - |
| C2 | - | ~150.0 - 160.0 |
| C3a/C7a | - | ~135.0 - 143.0 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and analyzing the molecular vibrations of this compound and its derivatives.
Infrared (IR) Spectroscopy is particularly useful for identifying the prominent carbonyl (C=O) stretching vibration of the acyl chloride group, which is expected to appear as a strong, sharp band in the region of 1750-1815 cm⁻¹. Other key vibrations for the benzimidazole scaffold include:
N-H Stretching: A broad band typically observed in the 2500-3100 cm⁻¹ region, characteristic of the hydrogen-bonded N-H group in the imidazole ring. researchgate.net
C=N Stretching: Found in the 1600–1630 cm⁻¹ range. rsc.org
C=C Aromatic Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
C-H Aromatic Bending: Out-of-plane bending vibrations appear as strong bands between 700-900 cm⁻¹.
Raman Spectroscopy complements IR spectroscopy, providing valuable information about the molecular structure, particularly for non-polar bonds and symmetric vibrations. nih.gov For benzimidazole derivatives, characteristic Raman bands can be observed for the ring breathing modes and C-H bending. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can be employed to study the adsorption mechanisms of these molecules on metal surfaces, providing insight into molecular orientation. scispace.comresearchgate.net
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Acyl Chloride) | Stretching | 1750 - 1815 | Strong |
| N-H (Imidazole) | Stretching | 2500 - 3100 | Broad, Medium |
| C=N (Imidazole) | Stretching | 1600 - 1630 | Medium |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong |
| C-H (Aromatic) | Out-of-plane Bending | 700 - 900 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. The molecular ion peak ([M]⁺) provides the exact molecular mass, confirming the elemental composition, especially when using high-resolution mass spectrometry (HRMS).
Under electron impact (EI) ionization, benzimidazole derivatives undergo characteristic fragmentation. The fragmentation of the molecular ion of 1-(aminoaryl)benzimidazoles has been shown to begin with either the elimination of substituents followed by the cleavage of C-N bonds in the imidazole ring, or by the elimination of an HCN fragment from the imidazole ring. researchgate.net For this compound, a primary fragmentation pathway would likely involve the loss of the carbonyl chloride moiety or cleavage of the benzimidazole ring. Common fragmentation patterns involve the loss of small, stable neutral molecules like CO, HCN, and radicals. scispace.comsemanticscholar.org The resulting fragment ions provide a fingerprint that helps to confirm the core structure and the nature of any substituents. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of the benzimidazole ring. The UV-Vis spectrum of 1H-benzimidazole in acetonitrile shows distinct absorption maxima. researchgate.net These absorptions are attributed to π → π* transitions within the aromatic system.
The position of the absorption maxima (λmax) is sensitive to the substitution pattern on the benzimidazole ring and the nature of the solvent. The introduction of the carbonyl chloride group at the N1 position is expected to influence the electronic structure and thus shift the absorption bands, typically causing a bathochromic (red) or hypsochromic (blue) shift depending on the electronic effects. Analysis of these spectra helps in understanding the extent of conjugation and the electronic properties of the molecule and its derivatives.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of this compound and its derivatives in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. researchgate.net
For benzimidazole derivatives, crystallographic studies reveal that the benzimidazole ring system is typically planar or nearly planar. nih.govresearchgate.net A key feature often observed in the crystal packing of N-H containing benzimidazoles is the formation of intermolecular hydrogen bonds (e.g., N-H···N), which can lead to the formation of chains or dimers. researchgate.net Other non-covalent interactions, such as π-π stacking between the aromatic rings and C-H···π interactions, also play a crucial role in stabilizing the crystal lattice. researchgate.netnih.gov These detailed structural insights are vital for understanding the solid-state properties and intermolecular recognition patterns of these compounds.
Theoretical and Computational Investigations of 1h Benzimidazole 1 Carbonyl Chloride
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. biointerfaceresearch.com Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to investigate the properties of heterocyclic compounds, including benzimidazole (B57391) and its derivatives. biointerfaceresearch.comresearchgate.net DFT, particularly with functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for predicting the molecular properties of such systems. biointerfaceresearch.comnih.govmdpi.com
The first step in the computational study of a molecule is to determine its most stable three-dimensional structure, known as geometry optimization. This process involves finding the minimum energy arrangement of the atoms in the molecule. For benzimidazole derivatives, DFT methods with basis sets like 6-311++G(d,p) have been successfully used to calculate optimized molecular parameters. researchgate.netmdpi.com
For 1H-Benzimidazole-1-carbonyl chloride, geometry optimization would reveal key structural parameters. The benzimidazole ring system is expected to be essentially planar. nih.gov The calculations would determine the precise bond lengths, bond angles, and dihedral angles, particularly concerning the N-carbonyl chloride (-N-COCl) substituent. Conformational analysis, which involves studying the different spatial arrangements of the atoms, would focus on the rotation around the N-C bond connecting the benzimidazole ring to the carbonyl group. This analysis helps identify the most stable conformer by comparing the relative energies of different rotational isomers.
| Parameter | Description | Expected Outcome for this compound |
| Methodology | DFT (e.g., B3LYP), Ab initio (e.g., HF) | Calculation of the lowest energy structure. |
| Basis Set | Pople-style (e.g., 6-311G++(d,p)), Dunning-style | Provides the set of functions to describe the electronic wavefunction. |
| Benzimidazole Ring | Planarity | The fused benzene (B151609) and imidazole (B134444) rings are expected to be planar. |
| -COCl Group | Orientation | The carbonyl chloride group's orientation relative to the benzimidazole ring would be determined, identifying the most stable rotational conformer. |
| Bond Lengths/Angles | C-N, C=O, C-Cl | Precise values would be calculated, offering insight into bond strength and hybridization. |
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. biointerfaceresearch.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. biointerfaceresearch.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. rsc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system. In contrast, the LUMO would likely be centered on the carbonyl chloride group, specifically on the antibonding π* orbital of the C=O bond, making the carbonyl carbon a primary site for nucleophilic attack.
Charge distribution analysis, using methods like Mulliken population analysis or mapping the Molecular Electrostatic Potential (MEP), identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com In this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms of the imidazole ring, indicating nucleophilic centers. A positive potential (blue) would be expected around the carbonyl carbon, highlighting its electrophilic character and susceptibility to attack by nucleophiles.
| Parameter | Symbol | Significance | Predicted Location/Value for this compound |
| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability; related to ionization potential. | Localized on the benzimidazole ring. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability; related to electron affinity. | Localized on the carbonyl chloride group (C=O π*). |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity and kinetic stability. | A relatively small gap would indicate high reactivity. |
| Chemical Hardness | η ≈ (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. | Inversely related to reactivity. |
| Electrophilicity Index | ω | Measure of electrophilic character. | High value expected due to the electron-withdrawing -COCl group. |
Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be predicted. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental data. nih.gov
For this compound, key vibrational modes would include:
C=O Stretching: A strong, characteristic band in the IR spectrum, typically found in the region of 1700-1800 cm⁻¹. The exact frequency would be sensitive to the electronic effects of the benzimidazole ring and the chlorine atom.
Benzimidazole Ring Vibrations: A series of complex stretching and bending modes associated with the C=C, C-C, and C-N bonds within the fused ring system.
C-Cl Stretching: A vibration expected in the lower frequency region of the spectrum.
C-H Stretching and Bending: Vibrations associated with the aromatic C-H bonds.
Comparing the computed spectrum with an experimental one allows for a detailed and accurate assignment of each absorption band to a specific molecular motion, confirming the molecular structure.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Characteristics for this compound |
| N-H Stretching (of parent benzimidazole) | 3400-3500 | Absent due to substitution at N1. |
| Aromatic C-H Stretching | 3000-3100 | Multiple weak to medium bands. |
| C=O Stretching | 1700-1800 | A very strong and sharp absorption band in the IR spectrum. |
| C=N and C=C Ring Stretching | 1450-1620 | Multiple bands characteristic of the benzimidazole skeleton. |
| C-N Stretching | 1250-1350 | Stretching of the bond between the ring and the carbonyl carbon. |
| C-Cl Stretching | 600-800 | A single bond stretching vibration of medium to strong intensity. |
Reaction Mechanism Studies and Transition State Analysis
Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. It allows for the mapping of reaction pathways, identification of intermediates, and characterization of transition states—the high-energy structures that connect reactants to products. rsc.org
This compound is a potent acylating agent. It can react with various nucleophiles (e.g., alcohols, amines) to transfer the benzimidazole-1-carbonyl group. Computational modeling can elucidate the mechanism of these acylation reactions. The process typically involves:
Reactant Complex Formation: Modeling the initial interaction between this compound and the nucleophile.
Transition State Search: Locating the transition state structure for the key bond-forming step (nucleophilic attack on the carbonyl carbon). This is often the rate-determining step of the reaction. rsc.org
Intermediate Formation: Characterizing any tetrahedral intermediates that may form after the initial attack.
Product Formation: Modeling the departure of the leaving group (chloride ion) and the formation of the final acylated product and the benzimidazole anion (or its protonated form).
By calculating the energies of all reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be constructed. This provides a quantitative understanding of the reaction's feasibility and kinetics.
Computational models are invaluable for predicting the reactivity and selectivity of chemical reactions. nih.gov The electronic structure data obtained from quantum chemical calculations (Section 5.1.2) is directly used to rationalize reaction outcomes.
Reactivity Prediction: The electrophilicity of the carbonyl carbon in this compound, quantified by its positive partial charge and the localization of the LUMO, confirms its role as the primary site of reaction. The HOMO energy of a potential nucleophile can be compared with the LUMO energy of the carbonyl chloride; a smaller energy gap often correlates with a faster reaction rate.
Selectivity Prediction: In cases where a substrate has multiple nucleophilic sites, computational methods can predict which site is more likely to react (chemoselectivity). This is achieved by comparing the activation energy barriers for the reaction pathways starting from each potential site. rsc.org The pathway with the lowest energy barrier will be the favored one. For example, in the acylation of a molecule containing both an alcohol and an amine group, DFT calculations can determine the transition state energies for both N-acylation and O-acylation to predict the major product. Steric hindrance, which can also be modeled computationally, plays a crucial role in determining site-selectivity. rsc.org
Through these computational investigations, a comprehensive, atom-level understanding of the chemical properties and reactive behavior of this compound can be achieved, guiding its application in synthetic chemistry.
Molecular Dynamics Simulations to Study Solution-Phase Behavior
For benzimidazole derivatives, MD simulations have been employed to understand their interactions with biological targets and their behavior in aqueous environments. For instance, simulations can be conducted by placing a ligand molecule, such as a benzimidazole derivative, in a simulation box surrounded by water molecules. nih.gov The trajectories obtained from these simulations help in calculating properties like radial distribution functions, which describe how the density of surrounding atoms or molecules varies as a function of distance from a central point. nih.gov
In studies of benzimidazole derivatives as corrosion inhibitors, MD simulations have been used to investigate their adsorption on metal surfaces in acidic solutions. qu.edu.qa These simulations provide insights into the interaction mechanisms between the inhibitor molecules and the surface, which is crucial for designing more effective corrosion protection strategies. qu.edu.qa The OPLS4 force field is one example of a parameter set used in such simulations for organic molecules. nih.gov
Structure–Reactivity Relationship (SAR) Studies via Computational Approaches
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or chemical reactivity. Computational approaches play a vital role in elucidating these relationships for benzimidazole derivatives.
The benzimidazole scaffold is a versatile structure in drug development, and modifications at various positions of the benzimidazole nucleus can lead to compounds with a wide range of pharmacological activities. nih.govresearchgate.net Computational SAR studies often involve correlating molecular descriptors with biological activities. These descriptors can include electronic, steric, and hydrophobic parameters.
For example, in the development of novel benzimidazole derivatives as inhibitors for specific enzymes, quantitative structure-activity relationship (QSAR) models are often employed. researchgate.net These models use statistical methods, such as multiple linear regression, to build a mathematical relationship between the chemical structures of a series of compounds and their observed biological activities. researchgate.net This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net
Key structural features of benzimidazole derivatives that are often explored in SAR studies include substitutions at the N-1, C-2, and C-5/6 positions. nih.gov It has been noted that the introduction of different substituents at these positions can significantly modulate the biological effects of the resulting compounds. nih.govnih.gov For example, the presence of specific groups on the phenyl ring at the 2-position of the benzimidazole core can enhance pharmacological activity. Computational docking studies, a key component of SAR, help to visualize the binding modes of these derivatives within the active sites of target proteins, providing a rationale for their observed activities. researchgate.netrsc.orgacademie-sciences.fr
Applications of 1h Benzimidazole 1 Carbonyl Chloride in Advanced Organic Synthesis
As a Versatile Building Block for Complex Heterocyclic Architectures
The primary utility of 1H-benzimidazole-1-carbonyl chloride in organic synthesis lies in its function as a potent electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, making the compound an excellent precursor for a variety of derivatives, particularly benzimidazole (B57391) carboxamides. nih.gov This reactivity is harnessed to construct larger, more complex heterocyclic systems by linking the benzimidazole core to other rings.
The reaction of this compound with various nucleophiles, such as primary and secondary amines, leads to the formation of stable amide bonds. This straightforward acylation reaction is a cornerstone for building elaborate molecular frameworks. For instance, by reacting the carbonyl chloride with an amino-substituted heterocycle (e.g., pyridine, pyrimidine, or thiazole), chemists can readily synthesize multi-heterocyclic compounds. These complex architectures are of significant interest in drug discovery, as they often exhibit unique biological activities. nih.gov
A general scheme for this application involves the nucleophilic acyl substitution where a heterocyclic amine (Het-NH₂) reacts with this compound to yield a complex N-heterocyclic benzimidazole carboxamide. This strategy has been employed to create libraries of compounds for biological screening. researchgate.net
Table 1: Examples of Heterocyclic Architectures Synthesized from Benzimidazole Acylating Agents
| Nucleophile Type | Resulting Linkage | Complex Structure Example |
| Amino-thiazole | Amide | Thiazolyl-benzimidazole carboxamide |
| Amino-pyridine | Amide | Pyridyl-benzimidazole carboxamide |
| Hydrazine | Hydrazide | Benzimidazolyl-carbohydrazide |
| Hydroxyl-quinoline | Ester | Quinolinyl-benzimidazole carboxylate |
These reactions demonstrate the role of this compound as a key intermediate for covalently linking the benzimidazole scaffold to other important heterocyclic motifs.
Role in the Synthesis of Privileged Structures for Chemical Biology Probes
The benzimidazole ring is considered a "privileged scaffold" in medicinal chemistry because its derivatives can interact with a wide range of biological targets. nih.gov This makes it an ideal foundation for the development of chemical biology probes designed to study, visualize, or modulate biological processes. N-acyl imidazoles, which can be readily synthesized from precursors like this compound, are particularly useful in this context due to their moderate reactivity and good water solubility. nih.gov
The tunable reactivity of the N-acyl benzimidazole group allows for selective acylation of biological macromolecules, such as proteins and RNAs. nih.gov This enables the development of activity-based probes or affinity labels. For example, this compound can be used to attach a benzimidazole "warhead" to a molecule that includes a reporter tag (like a fluorophore) and a targeting ligand. The resulting probe can then be used to selectively label a specific protein in a complex biological sample, allowing for its detection and functional study.
The synthesis of such probes often involves a multi-step process where the benzimidazole moiety is introduced via acylation. The inherent biological relevance of the benzimidazole core means that the resulting probes are not just inert tags but can also act as inhibitors or modulators of the target, providing deeper insights into its function. mdpi.com
Precursor to Polymer and Material Science Precursors
The bifunctional nature of benzimidazole derivatives, combined with the reactivity of the carbonyl chloride group, makes this compound a valuable precursor in material science. It can be used to synthesize monomers for high-performance polymers like polyamides and poly(benzimidazole imide)s (PBIIs). nih.govrsc.org
In polymer synthesis, a di-functional monomer derived from this compound can undergo polycondensation with a suitable co-monomer, such as a diamine, to form a polyamide chain. The resulting polymer would incorporate the rigid and thermally stable benzimidazole unit into its backbone, imparting desirable properties such as high thermal stability, mechanical strength, and chemical resistance.
For example, a diamine-containing benzimidazole monomer could be reacted with a diacyl chloride in a polycondensation reaction. Conversely, a diacyl chloride derived from a benzimidazole core, similar in reactivity to this compound, could react with a diamine to build the polymer chain. Research into poly(benzimidazole imide)s has shown that incorporating the benzimidazole ring enhances thermal properties, with glass-transition temperatures often exceeding 400 °C. rsc.org Furthermore, benzimidazole derivatives have been used to create polymeric ionic liquids (PILs), which have applications as corrosion inhibitors. acs.org The synthesis of these PILs involves the polymerization of benzimidazole-containing monomers, which can be prepared using functionalization strategies initiated by reactive precursors like this compound.
Table 2: Potential Polymer Applications
| Polymer Class | Monomer Functionality | Key Property from Benzimidazole |
| Polyamides | Diacyl Chloride + Diamine | Thermal Stability, Rigidity |
| Poly(benzimidazole imide)s | Diamine + Dianhydride | High Glass-Transition Temp. |
| Polymeric Ionic Liquids | Polymerizable Benzimidazolium Salt | Corrosion Inhibition, Conductivity |
Application in Multicomponent Reactions for Library Synthesis
Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid synthesis of large and diverse compound libraries from simple starting materials in a single step. mdpi.com While direct examples involving this compound in MCRs are not extensively documented, its chemical properties as a reactive acylating agent make it a highly suitable candidate for such reactions.
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant. mdpi.com In a hypothetical Ugi-type reaction, this compound could potentially serve as the acid component. The reaction would involve an aldehyde, an amine, an isocyanide, and the benzimidazole carbonyl chloride, theoretically yielding a complex α-acetamido amide product that incorporates the benzimidazole scaffold. This would enable the creation of a diverse library of complex molecules by simply varying the other three components.
The advantage of using MCRs is their high efficiency and atom economy, which aligns with the principles of green chemistry. researchgate.net The ability to generate structural complexity in a single step makes this a highly attractive strategy for synthesizing libraries of novel benzimidazole derivatives for high-throughput screening in drug discovery programs. nih.gov
Catalyst Ligand Precursor Development
Benzimidazole derivatives are widely used as ligands in coordination chemistry and catalysis, particularly as N-heterocyclic carbenes (NHCs). mdpi.com The benzimidazole scaffold can coordinate to a wide range of transition metals, and the resulting complexes are effective catalysts for various organic transformations. nih.govchemmethod.com
This compound serves as a valuable precursor for synthesizing more complex and tailored ligands. By reacting it with a molecule containing a nucleophilic group (e.g., an amine or alcohol) and another coordinating site, a multidentate ligand can be constructed. For example, reaction with an amino-alcohol would produce a benzimidazole carboxamide ligand capable of binding to a metal center through the benzimidazole nitrogen, the amide oxygen, and the alcohol oxygen.
The development of such ligands is crucial for asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction. Benzimidazolium salts, which are precursors to NHC ligands, can be synthesized and subsequently functionalized. mdpi.com Metal complexes involving benzimidazole-derived ligands have been synthesized with various metals, including copper, zinc, nickel, and silver, and have shown potential as anti-cancer agents. nih.govresearchgate.net The synthesis of these ligands often relies on building blocks that can be prepared from reactive intermediates like this compound.
Emerging Research Directions and Future Perspectives
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including benzimidazoles. mdpi.comeprajournals.com Traditional methods for preparing benzimidazole (B57391) precursors and their derivatives often involve hazardous reagents, stoichiometric waste, and harsh reaction conditions. ijarsct.co.in Future research will undoubtedly focus on developing more sustainable and atom-economical routes to and from 1H-Benzimidazole-1-carbonyl chloride.
Key areas of development include:
Catalytic Approaches: The use of transition-metal catalysts, particularly those based on earth-abundant metals like cobalt, is a promising avenue for sustainable benzimidazole synthesis. acs.orgacs.org These methods often involve redox-economical or hydrogen autotransfer processes that minimize the need for external oxidants or reductants, thereby increasing atom economy. acs.org For this compound, this could translate to novel syntheses of the benzimidazole core that avoid multi-step procedures and wasteful protection/deprotection sequences.
Renewable Feedstocks and Solvents: A significant push in green chemistry is the utilization of renewable feedstocks derived from biomass and the replacement of toxic organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. mdpi.comeprajournals.comchemmethod.com Research into synthesizing the benzimidazole scaffold from biomass-derived precursors could offer a more sustainable lifecycle. eprajournals.com Solvent-free reactions, facilitated by techniques such as microwave irradiation or mechanochemistry, also represent a major step towards reducing the environmental footprint of synthesis. eprajournals.comrjptonline.orgresearchgate.net
Waste Minimization: The concept of E-factor (environmental factor), which quantifies the amount of waste generated per unit of product, is a critical metric in green chemistry. chemmethod.com Future synthetic routes will be designed to have a lower E-factor by incorporating atom-economical steps, such as tandem or one-pot reactions, which reduce the number of isolation and purification stages. researchgate.netcnr.it
| Green Synthesis Strategy | Potential Advantage for this compound | Relevant Research Area |
| Earth-Abundant Metal Catalysis | Reduces reliance on precious metals for benzimidazole core synthesis, lowering cost and environmental impact. | Cobalt-catalyzed redox-economical coupling. acs.orgacs.org |
| Use of Renewable Solvents | Replaces hazardous solvents like DMSO or chlorinated hydrocarbons in synthesis and subsequent reactions. | Reactions in water, PEG, or deep eutectic solvents. mdpi.comchemmethod.com |
| Solvent-Free Reactions | Eliminates solvent waste, simplifies workup, and can reduce energy consumption. | Microwave-assisted synthesis, mechanochemistry. rjptonline.orgresearchgate.net |
| One-Pot/Tandem Reactions | Increases efficiency and reduces waste by combining multiple synthetic steps without intermediate purification. | Tandem photocatalytic synthesis from nitro compounds. cnr.it |
Integration into Flow Chemistry Systems for Continuous Production
Flow chemistry, or continuous manufacturing, is emerging as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. acs.org The integration of this compound into flow chemistry systems is a logical next step for its industrial production and utilization.
Future perspectives in this area include:
Continuous Synthesis: Developing a continuous flow process for the synthesis of the benzimidazole core and its subsequent conversion to this compound could lead to higher throughput and more consistent product quality. Such systems can utilize packed-bed reactors with heterogeneous catalysts, which simplifies catalyst separation and recycling, further enhancing the sustainability of the process. mdpi.com
Enhanced Safety: The high reactivity of carbonyl chlorides can pose safety risks in large-scale batch reactors. Flow systems, with their small reaction volumes and superior heat and mass transfer, allow for the safe handling of highly reactive intermediates and exothermic reactions under conditions that would be hazardous in batch mode. mdpi.com
Automated and Scalable Production: Flow chemistry setups can be automated for on-demand production, reducing the need for large-scale storage of reactive intermediates. acs.org The scalability of flow processes is often more straightforward than batch processes, allowing for a seamless transition from laboratory-scale synthesis to industrial production. mdpi.comvapourtec.com Recent work has demonstrated the successful gram-scale synthesis of complex benzimidazole derivatives using optimized flow protocols, highlighting the potential for industrial application. mdpi.com
Exploration of Novel Reactivity Modalities (e.g., Photoredox or Electrochemistry)
Modern synthetic chemistry is increasingly leveraging energy inputs like light and electricity to drive chemical reactions under mild conditions, often enabling transformations that are difficult to achieve with traditional thermal methods. acs.orgorganic-chemistry.org Applying these novel reactivity modalities to this compound could unlock new synthetic pathways.
Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This approach could be used to engage this compound in novel coupling reactions. For instance, photocatalytic methods have been developed for the synthesis of the benzimidazole core itself, demonstrating the compatibility of this heterocyclic system with photochemical conditions. cnr.itrsc.org Future work could explore the photoredox-mediated generation of acyl radicals from the carbonyl chloride moiety for subsequent addition or coupling reactions.
Electrochemistry: Electrochemical synthesis offers a reagent-free method for oxidation and reduction, relying on electrons as a "traceless" reagent. acs.org This aligns perfectly with the goals of green and sustainable chemistry. Electrochemical methods have been successfully employed for the synthesis of benzimidazoles through intramolecular C-H amination, avoiding the need for external chemical oxidants. acs.orgacs.org For this compound, electrochemistry could provide a clean method for either its synthesis or its subsequent transformations, potentially by reductive cleavage of the C-Cl bond to generate a reactive acyl intermediate.
| Modality | Potential Application for this compound | Advantages |
| Photoredox Catalysis | Generation of acyl radicals for novel C-C or C-heteroatom bond formations. | Mild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source. |
| Electrochemistry | Reagent-free activation of the carbonyl chloride for coupling reactions; sustainable synthesis of the benzimidazole precursor. | Avoids stoichiometric chemical oxidants/reductants, high atom economy, enhanced safety. |
Advanced Computational Studies for Rational Design of New Transformations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the properties of molecules. iucr.orgnih.gov Applying these methods to this compound can accelerate the discovery of new reactions and applications.
Mechanistic Elucidation: DFT calculations can provide detailed insights into the transition states and intermediates of reactions involving this compound. This understanding can help in optimizing reaction conditions and predicting the outcome of new transformations. researchgate.net
Rational Design of Derivatives and Catalysts: Computational screening can be used to design new benzimidazole-based derivatives with specific electronic or steric properties for applications in materials science or medicinal chemistry. researchgate.netnih.gov For example, in drug discovery, in-silico modeling is used to design benzimidazole derivatives that can act as potent inhibitors for specific biological targets. nih.govnih.gov Similarly, computational tools can aid in the design of catalysts that are specifically tailored for transformations involving this reagent.
Predicting Spectroscopic and Electronic Properties: DFT is routinely used to predict spectroscopic data (e.g., NMR, IR) and electronic properties (e.g., HOMO-LUMO energies), which aids in the characterization of new compounds and helps in understanding their reactivity and potential as functional materials. nih.govacs.org
Expanding its Utility in Green Chemistry and Sustainable Synthesis
The overarching goal of the aforementioned research directions is to firmly embed the chemistry of this compound within the framework of green and sustainable practices. ijarsct.co.inchemmethod.com Beyond its synthesis, its application as a reagent can also be steered towards more environmentally benign processes.
Future research in this context will likely focus on:
Catalytic and Recyclable Reagents: Developing catalytic versions of reactions that currently use stoichiometric amounts of this compound. Where stoichiometric use is unavoidable, developing efficient methods for the recovery and recycling of the benzimidazole byproduct is crucial.
Benign Solvents and Conditions: Expanding the scope of its reactions in green solvents like water or bio-derived solvents, and under ambient temperature and pressure, will be a key objective. chemmethod.com The development of methodologies that use catalysts like ammonium (B1175870) chloride in greener solvents is a step in this direction. niscpr.res.in
By embracing these emerging research trends, the scientific community can ensure that this compound remains a relevant and valuable tool for chemical synthesis, with a minimized environmental impact and maximized efficiency and versatility.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1H-Benzimidazole-1-carbonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via benzoylation reactions. For example, benzoylation of benzimidazole derivatives with benzoyl chloride (or analogs) under controlled conditions. describes a protocol where 2-amino-1-methylbenzimidazole reacts with benzoyl chloride in acetone at room temperature, forming an intermediate imine, which is then heated in chloroform with a base to yield the product. Optimization involves adjusting solvent polarity (e.g., dichloromethane for faster kinetics), using catalysts like Mn(IV) oxide (85% yield in 2 hours, as in ), and maintaining inert atmospheres to prevent hydrolysis.
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact ( ).
- Ventilation : Use fume hoods to prevent inhalation of vapors ( ).
- Storage : Keep in airtight containers at 2–8°C to minimize decomposition ( ).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to hydrolysis risks ( ).
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : For structural elucidation of the benzimidazole core and carbonyl group.
- UV/Vis Spectroscopy : To monitor electronic transitions, with reference to NIST-standardized data ( ).
- Mass Spectrometry : For molecular weight confirmation and fragmentation pattern analysis.
Advanced Research Questions
Q. How can discrepancies in reported crystal structures of benzimidazole derivatives be resolved computationally?
- Methodological Answer : Use SHELX software ( ) for refinement against high-resolution X-ray data. For example, employed SHELXL for single-crystal studies (R factor = 0.038) at 93 K. Discrepancies arise from twinning or low-resolution data; strategies include:
- Testing multiple refinement models (e.g., twin laws in SHELXL).
- Cross-validating with DFT-calculated bond lengths (e.g., C–C = 1.456 Å in ).
- Using pipelines like SHELXC/D/E for high-throughput phasing ( ).
Q. What strategies address contradictory reactivity data in benzimidazole-carbonyl chloride derivatives?
- Methodological Answer :
- Controlled Replication : Standardize solvents (e.g., anhydrous DCM vs. acetone) and humidity levels to isolate variables ( ).
- Mechanistic Probes : Use isotopic labeling (e.g., O in carbonyl groups) to track reaction pathways.
- Kinetic Analysis : Employ stopped-flow techniques to compare activation energies under differing conditions.
Q. How can stability issues of this compound in aqueous environments be mitigated during reactions?
- Methodological Answer :
- Inert Conditions : Use Schlenk lines or gloveboxes to exclude moisture ( ).
- Protecting Groups : Introduce temporary substituents (e.g., silyl ethers) on reactive sites.
- Alternative Solvents : Replace polar aprotic solvents with anhydrous THF or toluene ( ).
Q. What advanced computational methods validate the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict spectroscopic properties.
- QSPR Models : Correlate molecular descriptors (e.g., dipole moment, HOMO-LUMO gap) with experimental reactivity ( ).
- Molecular Dynamics : Simulate solvation effects on hydrolysis rates ( ).
Data Analysis & Contradiction Management
Q. How should researchers reconcile conflicting spectroscopic data across studies?
- Methodological Answer :
- Reference Standards : Calibrate instruments using NIST-certified reference materials ( ).
- Meta-Analysis : Pool data from multiple studies (e.g., UV/Vis spectra in ) and apply statistical tests (e.g., ANOVA) to identify outliers.
- Cross-Validation : Compare NMR shifts with predicted values from databases like CC-DPS ( ).
Q. What experimental designs minimize variability in synthetic yields of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
